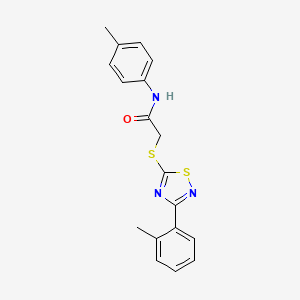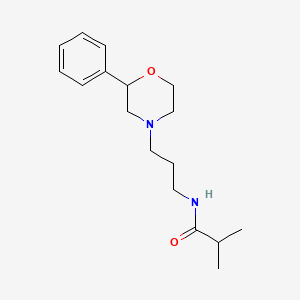
N-(3-(2-phenylmorpholino)propyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-phenylmorpholino)propyl)isobutyramide, also known as JNJ-5207852, is a selective antagonist of the adenosine A2A receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide” are currently unknown. The compound is structurally related to morpholine, a heterocyclic amine, which is often used in organic synthesis and sometimes found in bioactive compounds . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-(2-phenylmorpholino)propyl)isobutyramide is its selectivity for the adenosine A2A receptor. This allows for more specific modulation of this receptor and reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-(2-phenylmorpholino)propyl)isobutyramide. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as cancer and diabetes. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, as well as the optimization of its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(3-(2-phenylmorpholino)propyl)isobutyramide involves a multistep process that includes the reaction of 2-phenylmorpholine with 3-bromopropyl isobutyrate followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the resulting amine with isobutyryl chloride. The synthesis of this compound has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-(2-phenylmorpholino)propyl)isobutyramide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Parkinson's disease. Studies have shown that adenosine A2A receptor antagonists, including this compound, can provide neuroprotective effects in animal models of Parkinson's disease. This compound has also been shown to improve motor function in animal models of Huntington's disease.
Propiedades
IUPAC Name |
2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)17(20)18-9-6-10-19-11-12-21-16(13-19)15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFUDFEPHQNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


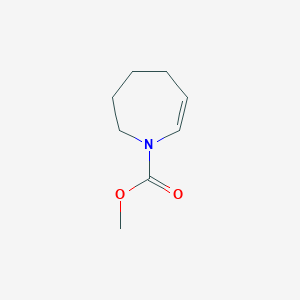

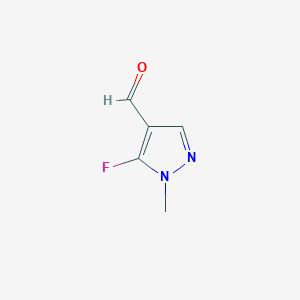

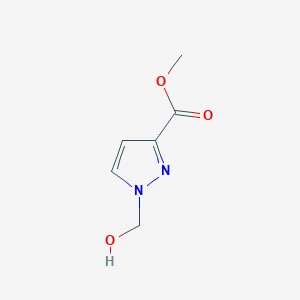
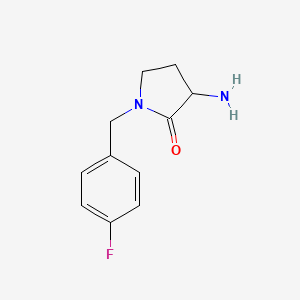
![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)
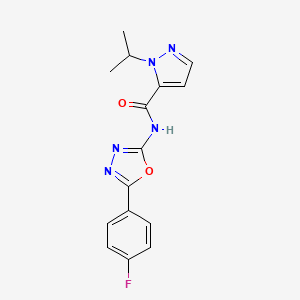
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)
